![molecular formula C12H12BrNO2S B3165335 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide CAS No. 898645-97-1](/img/structure/B3165335.png)
4-bromo-N,N-dimethylnaphthalene-1-sulfonamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including those similar to 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide, have been synthesized and evaluated for their biological activities. For instance, sulfonamide-derived new ligands and their transition metal complexes were studied for in vitro antibacterial, antifungal, and cytotoxic activities. These studies revealed that such compounds exhibited moderate to significant antibacterial and antifungal activities against various strains, highlighting their potential in medical and pharmaceutical research (Chohan & Shad, 2011).
Catalytic Applications
N-bromo sulfonamide reagents, related to 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide, have been synthesized and utilized as catalysts in various chemical reactions. These include the synthesis of organic compounds through novel reaction pathways, offering advantages such as the use of non-toxic materials, high yields, and short reaction times. Such catalytic applications are valuable in organic synthesis and chemical manufacturing (Khazaei et al., 2014).
Synthesis of Organic Compounds
Research has focused on the synthesis of various vinyl sulfones and vinyl sulfonamides, which are valuable in synthetic organic chemistry due to their wide range of biological activities and their roles as active agents in key chemical reactions. Such studies contribute to the development of new synthetic methods and the exploration of the chemical properties of sulfonamide compounds (No authors listed, 2020).
Spectral and Structural Analysis
The synthesis, characterization, and structural analysis of sulfonamide compounds have been conducted, providing insights into their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including materials science and drug design (Sarojini et al., 2012).
properties
IUPAC Name |
4-bromo-N,N-dimethylnaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGUVNGTSCWXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethylnaphthalene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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